molecular formula C20H35NO16 B11825373 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose

6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose

Cat. No.: B11825373
M. Wt: 545.5 g/mol
InChI Key: VZIJAGXHAXHZJU-ZNIJYWQJSA-N
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Description

6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose is a complex carbohydrate derivative This compound is characterized by its intricate structure, which includes multiple sugar units and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group and the sugar units play crucial roles in its binding and activity. The compound can modulate glycosylation processes, affecting protein function and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose is unique due to its specific arrangement of sugar units and the presence of the acetamido group. This structure confers unique properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8+,9-,10+,11-,12-,13-,14+,15+,16-,17-,18?,19-,20+/m1/s1

InChI Key

VZIJAGXHAXHZJU-ZNIJYWQJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]2[C@H]([C@H]([C@@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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